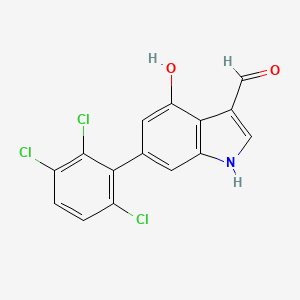
4-Hydroxy-6-(2,3,6-trichlorophenyl)indole-3-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-6-(2,3,6-trichlorophenyl)indole-3-carboxaldehyde is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a hydroxy group, a trichlorophenyl group, and a carboxaldehyde group attached to the indole ring. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(2,3,6-trichlorophenyl)indole-3-carboxaldehyde typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this specific compound, the starting materials would include 2,3,6-trichlorophenylhydrazine and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a strong acid like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography would be employed to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-6-(2,3,6-trichlorophenyl)indole-3-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxaldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
Oxidation: Formation of a ketone or carboxylic acid
Reduction: Formation of a primary alcohol
Substitution: Formation of substituted indole derivatives
Applications De Recherche Scientifique
4-Hydroxy-6-(2,3,6-trichlorophenyl)indole-3-carboxaldehyde has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-6-(2,3,6-trichlorophenyl)indole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, indole derivatives are known to interact with the aryl hydrocarbon receptor, modulating immune responses and inflammation . The exact mechanism may vary depending on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-3-carbaldehyde: A related compound with similar structural features but lacking the hydroxy and trichlorophenyl groups.
Indole-3-carboxaldehyde: Another similar compound used in the synthesis of various bioactive molecules.
Uniqueness
4-Hydroxy-6-(2,3,6-trichlorophenyl)indole-3-carboxaldehyde is unique due to the presence of the hydroxy and trichlorophenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C15H8Cl3NO2 |
|---|---|
Poids moléculaire |
340.6 g/mol |
Nom IUPAC |
4-hydroxy-6-(2,3,6-trichlorophenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C15H8Cl3NO2/c16-9-1-2-10(17)15(18)13(9)7-3-11-14(12(21)4-7)8(6-20)5-19-11/h1-6,19,21H |
Clé InChI |
JYQVICLIOIWEHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1Cl)C2=CC3=C(C(=C2)O)C(=CN3)C=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13081031.png)
![4-[(2,5-Dichlorophenyl)methylidene]piperidine](/img/structure/B13081038.png)
![Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine](/img/structure/B13081041.png)
![2-[(But-3-yn-1-yl)amino]-5-fluoropyridine-3-carboxylic acid](/img/structure/B13081044.png)
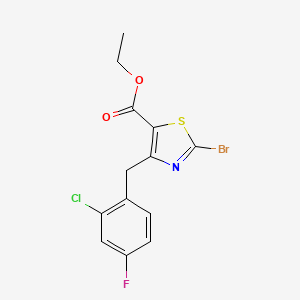

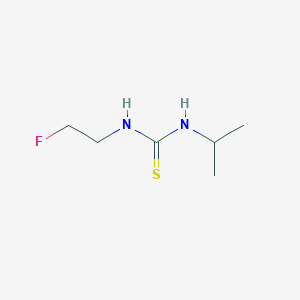
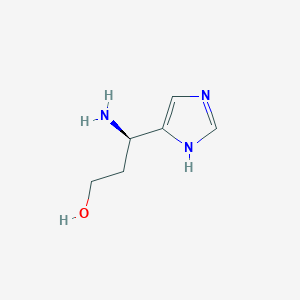
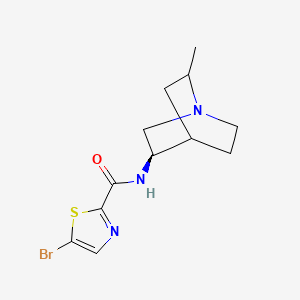
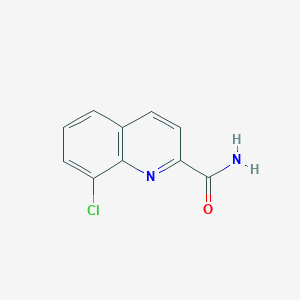
![1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane](/img/structure/B13081089.png)


